molecular formula C10H19ClO B13175070 2-(Chloromethyl)-2-(2-methylpropyl)oxane

2-(Chloromethyl)-2-(2-methylpropyl)oxane

Cat. No.: B13175070
M. Wt: 190.71 g/mol
InChI Key: BCIHDBDIMPXHSA-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-(2-methylpropyl)oxane: is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers This compound is characterized by the presence of a chloromethyl group and a 2-methylpropyl group attached to the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-(2-methylpropyl)oxane can be achieved through several methods. One common approach involves the reaction of 2-methylpropyl alcohol with epichlorohydrin in the presence of a strong base such as sodium hydroxide. The reaction proceeds via the formation of an intermediate epoxide, which subsequently undergoes ring-opening to form the desired oxane compound.

Reaction Scheme:

  • 2-methylpropyl alcohol + epichlorohydrin → intermediate epoxide
  • Intermediate epoxide + NaOH → this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-(2-methylpropyl)oxane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form oxirane derivatives or other oxidized products.

    Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and mild heating.

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Amino derivatives, thioether derivatives, alkoxy derivatives.

    Oxidation Reactions: Oxirane derivatives, hydroxylated products.

    Reduction Reactions: Methyl derivatives.

Scientific Research Applications

2-(Chloromethyl)-2-(2-methylpropyl)oxane has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-(2-methylpropyl)oxane depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In pharmaceuticals, its mechanism of action would be determined by the specific molecular targets and pathways involved in the therapeutic context.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)oxane: Lacks the 2-methylpropyl group, making it less sterically hindered.

    2-(Bromomethyl)-2-(2-methylpropyl)oxane: Similar structure but with a bromomethyl group instead of a chloromethyl group, leading to different reactivity.

    2-(Chloromethyl)-2-(2-ethylpropyl)oxane: Similar structure but with an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness

2-(Chloromethyl)-2-(2-methylpropyl)oxane is unique due to the presence of both a chloromethyl group and a 2-methylpropyl group, which confer specific reactivity and steric properties. This combination makes it a valuable intermediate in organic synthesis and other applications.

Properties

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

2-(chloromethyl)-2-(2-methylpropyl)oxane

InChI

InChI=1S/C10H19ClO/c1-9(2)7-10(8-11)5-3-4-6-12-10/h9H,3-8H2,1-2H3

InChI Key

BCIHDBDIMPXHSA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1(CCCCO1)CCl

Origin of Product

United States

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